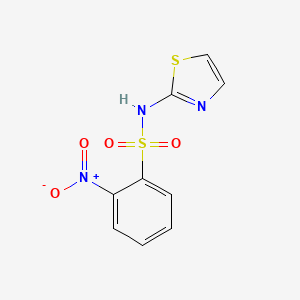
methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate, also known as MEBCI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of indole derivatives and has a molecular weight of 337.38 g/mol. In
作用机制
The exact mechanism of action of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate is not yet fully understood. However, it has been proposed that methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may exert its anti-inflammatory and antioxidant effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) and reducing the production of reactive oxygen species (ROS). methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
实验室实验的优点和局限性
Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has several advantages for lab experiments. It is easily synthesized using simple chemical reactions and is relatively inexpensive compared to other compounds with similar properties. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability in vivo. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also have low toxicity towards cancer cells, which may limit its effectiveness as an anticancer agent.
未来方向
There are several future directions for research on methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate. One potential direction is to study its effects on other diseases such as neurodegenerative disorders and cardiovascular diseases. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also be studied for its potential as a drug delivery system due to its unique chemical structure. In addition, further studies may be conducted to optimize the synthesis method and improve the bioavailability of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate. Overall, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has shown promising results in scientific research and has the potential to be a valuable tool for various applications.
合成方法
The synthesis of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate involves the reaction between 1H-indole-3-carboxylic acid and 4-ethoxybenzoyl chloride in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate.
科学研究应用
Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
属性
IUPAC Name |
methyl 1-(4-ethoxybenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-24-14-10-8-13(9-11-14)18(21)20-12-16(19(22)23-2)15-6-4-5-7-17(15)20/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQMLOPGRLIZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)

![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)


![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)




![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)